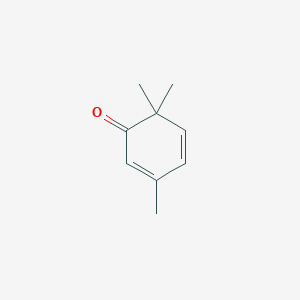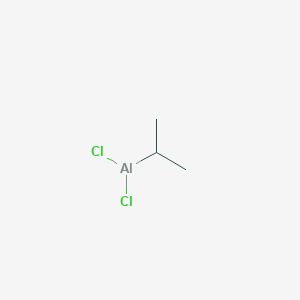
2-Ethylphenyl 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C14H13NO5S. It is a derivative of benzenesulfonic acid, where the sulfonate group is substituted with a 2-ethylphenyl group and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene followed by the introduction of the 2-ethylphenyl group. One common method involves the use of sulfur trioxide as the sulfonating agent in a microreactor setup. This method allows for efficient sulfonation under solvent-free conditions, achieving high yields and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These setups offer advantages such as improved safety, reduced reaction times, and higher efficiency compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Reduction: Formation of 2-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylphenyl 4-nitrobenzenesulfonate
- 2-Methylphenyl 3-nitrobenzenesulfonate
- 2-Ethylphenyl 2-nitrobenzenesulfonate
Uniqueness
2-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group at the 3-position, which influences its reactivity and interactions compared to other isomers. This unique structure allows for distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
25238-10-2 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
(2-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-6-3-4-9-14(11)20-21(18,19)13-8-5-7-12(10-13)15(16)17/h3-10H,2H2,1H3 |
Clé InChI |
IJLXULGUXAFEKD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





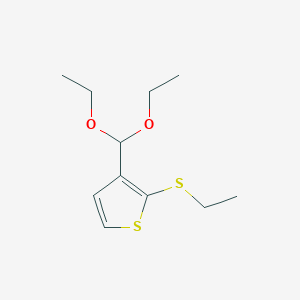
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

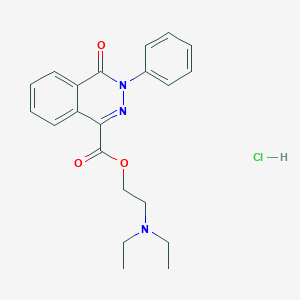
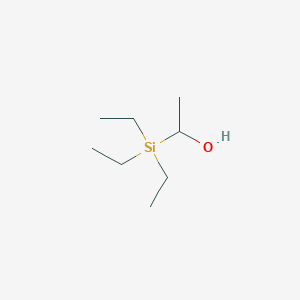
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)

![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

